gamma-Ergostenol benzoate
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Overview
Description
Gamma-Ergostenol benzoate is a derivative of gamma-Ergostenol, a sterol compound commonly found in fungi The benzoate derivative is formed by the esterification of gamma-Ergostenol with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Ergostenol benzoate can be synthesized through the esterification of gamma-Ergostenol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 150°C for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Gamma-Ergostenol benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Gamma-Ergostenol benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of gamma-Ergostenol benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may exert its effects through modulation of sterol biosynthesis and signaling pathways .
Comparison with Similar Compounds
Gamma-Ergostenol benzoate can be compared with other sterol derivatives such as:
Ergosterol: A precursor to vitamin D2 and an important component of fungal cell membranes.
Cholesterol: A key component of animal cell membranes, involved in the synthesis of steroid hormones and bile acids.
Stigmasterol: A plant sterol with potential health benefits, including cholesterol-lowering effects.
This compound is unique in its specific chemical structure and properties, which make it a valuable compound for research and industrial applications.
Properties
CAS No. |
6034-33-9 |
---|---|
Molecular Formula |
C35H52O2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C35H52O2/c1-23(2)24(3)12-13-25(4)30-16-17-31-29-15-14-27-22-28(37-33(36)26-10-8-7-9-11-26)18-20-34(27,5)32(29)19-21-35(30,31)6/h7-11,15,23-25,27-28,30-32H,12-14,16-22H2,1-6H3/t24-,25+,27-,28-,30+,31-,32-,34-,35+/m0/s1 |
InChI Key |
SPIBEFSWVXTGGC-UPFYHKDNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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